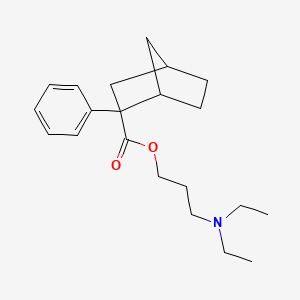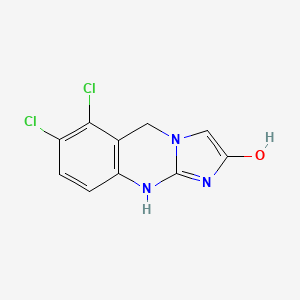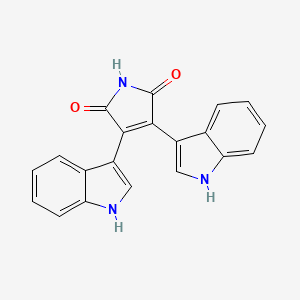
Bisindolylmaleimide IV
Overview
Description
Bisindolylmaleimide IV, also known as Arcyriarubin A, is a synthetic compound that belongs to the bisindolylmaleimide family. This compound is recognized for its potent inhibitory activity against protein kinase C, a family of enzymes involved in various cellular processes. This compound has been extensively studied for its biological activities and potential therapeutic applications .
Scientific Research Applications
Bisindolylmaleimide IV has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study protein kinase C inhibition and related signaling pathways.
Biology: this compound is employed in cell culture studies to investigate its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: This compound has potential therapeutic applications in the treatment of diseases involving dysregulated protein kinase C activity, such as cancer and cardiovascular diseases.
Industry: This compound is used in the development of new drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
Bisindolylmaleimide IV exerts its effects primarily through the inhibition of protein kinase C. It binds to the catalytic subunit of protein kinase C, competing with adenosine triphosphate for the binding site. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, this compound has been shown to inhibit protein kinase A and human cytomegalovirus replication .
Safety and Hazards
Future Directions
Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine, an alkaloid with activity for cancer treatment . They are proposed and reported as possible inhibitors of calmodulin protein for the first time . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
Biochemical Analysis
Biochemical Properties
Bisindolylmaleimide IV is a potent cell-permeable PKC inhibitor, with IC50 values ranging from 0.1 to 0.55 μM . It also inhibits protein kinase A (PKA) with IC50 values between 2 and 11.8 µM . The compound interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on PKC. It has been shown to induce apoptosis and exhibit antiproliferative effects . By inhibiting PKC, this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PKC. It acts as a competitive inhibitor for the ATP-binding site of PKC . This inhibition of PKC can lead to changes in gene expression and enzyme activation or inhibition within the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to induce a conformational change and subcellular redistribution of Bax, a pro-apoptotic protein, from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators .
Metabolic Pathways
This compound is involved in the PKC signaling pathway. By inhibiting PKC, it can affect the downstream signaling events and thus influence the metabolic flux or metabolite levels within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, PKC. PKC is found in various compartments within the cell, including the cytoplasm and cell membrane . Therefore, this compound could potentially localize to these areas to exert its inhibitory effects on PKC.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisindolylmaleimide IV can be synthesized through several methods. One common approach involves the reaction of N-benzyl-protected 2,3-dibromomaleimide with indole derivatives in a mixture of tetrahydrofuran and toluene. This reaction yields this compound in moderate to high yields . Another method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Bisindolylmaleimide IV undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced derivatives.
Substitution: Substitution reactions, particularly at the indole moieties, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include oxidized bisindolylmaleimide derivatives, reduced bisindolylmaleimide derivatives, and various substituted bisindolylmaleimide compounds .
Comparison with Similar Compounds
Similar Compounds
Bisindolylmaleimide I: Another potent inhibitor of protein kinase C, but with different selectivity and binding characteristics.
Ruboxistaurin: A clinical bisindolylmaleimide compound with high activity against protein kinase C-β.
Enzastaurin: Another clinical bisindolylmaleimide compound with potent protein kinase C inhibition
Uniqueness
Bisindolylmaleimide IV is unique due to its specific inhibitory profile against protein kinase C and its ability to inhibit protein kinase A and human cytomegalovirus replication. Its structural flexibility and potential for chemical modification make it a valuable compound for developing new derivatives with unique biological profiles .
properties
IUPAC Name |
3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBRTASHMYDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152324 | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119139-23-0 | |
| Record name | Arcyriarubin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119139-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISINDOLYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





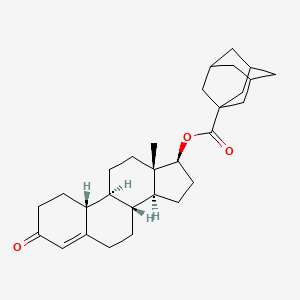
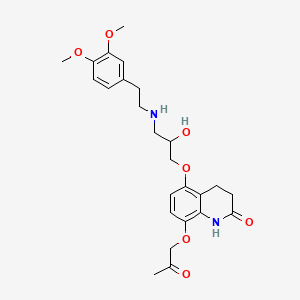
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)

